molecular formula C16H22N2O4 B2848177 N'-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-N-METHYLETHANEDIAMIDE CAS No. 903870-86-0

N'-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-N-METHYLETHANEDIAMIDE

Cat. No.: B2848177
CAS No.: 903870-86-0
M. Wt: 306.362
InChI Key: HFEITMVIAIPTGN-UHFFFAOYSA-N
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Description

N’-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and an oxan-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide typically involves the reaction of 4-(4-methoxyphenyl)oxan-4-ylmethylamine with N-methyloxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the oxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • Opiranserin

Uniqueness

N’-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N'-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17-14(19)15(20)18-11-16(7-9-22-10-8-16)12-3-5-13(21-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEITMVIAIPTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1(CCOCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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